4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid
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Overview
Description
4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid: is a chemical compound with the molecular formula C7H3BrClNO3S2 and a molecular weight of 328.59 g/mol This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Halogenation: The introduction of bromine and chlorine atoms into the benzothiazole ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine or N-chlorosuccinimide (NCS).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the benzothiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Coupling Reactions: The sulfonic acid group can participate in coupling reactions with amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) can facilitate coupling reactions.
Major Products:
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the benzothiazole ring.
Coupling Products: Sulfonamides or sulfonate esters.
Scientific Research Applications
Chemistry: 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the interactions of benzothiazole derivatives with biological targets. It may serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid and its derivatives involves interactions with specific molecular targets. The presence of the benzothiazole ring allows for binding to various enzymes and receptors, potentially inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .
Comparison with Similar Compounds
- 4-Bromo-2-chlorobenzo[d]thiazole
- 6-Bromo-2-chlorobenzothiazole
- 2,4-Disubstituted thiazoles
Comparison: 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is unique due to the presence of both bromine and chlorine atoms in the benzothiazole ring, along with a sulfonic acid group.
Properties
IUPAC Name |
4-bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3S2/c8-4-1-3(9)2-5-6(4)10-7(14-5)15(11,12)13/h1-2H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWSIKFJVYXVCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)S(=O)(=O)O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682007 |
Source
|
Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-74-7 |
Source
|
Record name | 4-Bromo-6-chloro-2-benzothiazolesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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